

A Comparative Clinical Development Guide: Mavatrep vs. NEO6860 for Osteoarthritis Pain

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mavatrep

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For researchers and drug development professionals, the landscape of novel analgesics for osteoarthritis (OA) presents both opportunities and challenges. Among the promising targets is the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor in pain signaling pathways. This guide provides an objective comparison of two investigational TRPV1 antagonists, **Mavatrep** (JNJ-39439335) and NEO6860, based on available clinical development data.

Executive Summary

Mavatrep and NEO6860 are both orally administered small molecule antagonists of the TRPV1 receptor, investigated for their potential to alleviate pain in patients with osteoarthritis. While both drugs target the same receptor, a key distinction lies in their mechanism of action.

Mavatrep is a potent, selective, and competitive TRPV1 antagonist, blocking multiple activation modes of the receptor. In contrast, NEO6860 is a modality-selective antagonist, primarily inhibiting activation by capsaicin while having little to no effect on activation by heat or low pH.

[1][2][3] This difference in selectivity was hypothesized to provide a better safety profile for NEO6860, particularly concerning hyperthermia, a known side effect of non-selective TRPV1 antagonists.

Clinical trials have shown that **Mavatrep** demonstrated statistically significant pain reduction in osteoarthritis patients compared to placebo.[2][4] However, its development has been associated with mechanism-related side effects, including altered heat sensation and minor thermal burns. NEO6860, in its clinical evaluation, showed a trend towards analgesia but did

not achieve statistical significance over placebo in the primary endpoint of a Phase II study. While it did not significantly impact body temperature or heat pain perception, its overall safety profile was less favorable than placebo and naproxen in the evaluated study.

This guide will delve into the specifics of their clinical development, presenting a side-by-side comparison of their performance, the methodologies of key experiments, and visual representations of their mechanisms and study designs.

Data Presentation

Table 1: General Characteristics and Mechanism of Action

Feature	Mavatrep (JNJ-39439335)	NEO6860
Drug Target	Transient Receptor Potential Vanilloid 1 (TRPV1)	Transient Receptor Potential Vanilloid 1 (TRPV1)
Mechanism of Action	Potent, selective, competitive TRPV1 receptor antagonist.	Modality-selective TRPV1 antagonist (antagonizes capsaicin activation, with little to no effect on heat or pH activation).
Administration	Oral	Oral
Developer	Janssen Research & Development, LLC	NEOMED Institute
Therapeutic Indication	Pain associated with osteoarthritis of the knee.	Pain associated with osteoarthritis of the knee.

Table 2: Pharmacokinetics

Parameter	Mavatrep (JNJ-39439335)	NEO6860
Time to Peak Plasma Concentration (Tmax)	Approximately 2 to 4 hours post-dose.	Not explicitly stated in the provided results.
Half-life (t1/2)	Prolonged terminal phase (30-86 hours).	Not explicitly stated in the provided results.
Dose Proportionality	Increased in a slightly higher than dose-proportional fashion.	Not explicitly stated in the provided results.
Metabolism/Excretion	Negligible renal clearance.	Not explicitly stated in the provided results.

Table 3: Clinical Efficacy in Osteoarthritis of the Knee

Study	Mavatrep (Phase 1b)	NEO6860 (Phase II)
Design	Randomized, placebo- and active-controlled, 3-way crossover.	Randomized, double-blinded, 3-period crossover.
Population	33 patients with painful knee osteoarthritis.	54 patients with Kellgren-Lawrence stage I, II, or III osteoarthritis of the knee.
Dosage	Single 50mg dose.	500mg twice a day for 1 day (2 doses).
Comparator(s)	Placebo, Naproxen (500mg twice-daily).	Placebo, Naproxen.
Primary Endpoint	4-h postdose sum of pain intensity difference (SPID) based on the 11-point Numerical Rating Scale (NRS) for pain after stair-climbing (PASC).	Reduction in pain intensity (PI) on NRS after a staircase test, 8 hours after the first dose.
Primary Endpoint Result vs. Placebo	Statistically significant improvement (p=0.005).	Did not statistically significantly outperform placebo.
Secondary Efficacy Measures	Statistically significant improvements on WOMAC subscales for pain and stiffness.	Numerical reduction in pain intensity at 3 and 24 hours, but not at 8 hours. An analgesic trend was observed.
Mean Change in Pain Score (vs. baseline/placebo)	7-day mean daily pain NRS: Mavatrep 3.72, Placebo 4.9.	Least square means' change in PI at 24 hours: NEO6860 -0.67, Placebo -0.29.

Table 4: Safety and Tolerability

Adverse Events	Mavatrep	NEO6860
Common Treatment-Emergent AEs	Feeling cold (79%), thermohypoesthesia (61%), dysgeusia (58%), paraesthesia (36%), feeling hot (15%). Minor thermal burns (9% in one study, 50% in another).	Feeling hot, headache, nausea, dizziness, fatigue, hypoaesthesia, and increased blood pressure.
Effect on Body Temperature	Increases in body temperature observed.	Did not impact body temperature.
Effect on Heat Pain Perception	Dose-related increases in heat pain detection threshold and tolerance.	Did not impact heat pain perception.
Overall Assessment	Safety profile consistent with its mechanism of action as a TRPV1 antagonist.	Less favorable safety profile than naproxen or placebo in the conducted study.

Experimental Protocols

Mavatrep: Phase 1b Study in Painful Knee Osteoarthritis

- Study Design: This was a randomized, placebo- and active-controlled, 3-way crossover, Phase 1b study.
- Participants: 33 patients diagnosed with painful knee osteoarthritis.
- Treatment Arms:
 - A single dose of 50mg **Mavatrep**.
 - Naproxen 500mg twice daily.
 - Placebo.
- Procedure: Patients were randomized to one of six treatment sequences. Each sequence consisted of three 7-day treatment periods, with a 7-day washout period between each.

- **Primary Efficacy Endpoint:** The primary outcome was the pain reduction measured by the 4-hour post-dose sum of pain intensity difference (SPID) using an 11-point (0-10) Numerical Rating Scale (NRS) for pain after stair-climbing (PASC).
- **Secondary Efficacy Endpoints:**
 - 11-point NRS pain scores recorded on an Actiwatch between clinic visits.
 - Western Ontario and McMaster Universities Arthritis Index (WOMAC) subscales for pain, stiffness, and physical function.
 - Use of rescue medication.
- **Safety Assessments:** Monitoring and recording of all adverse events.

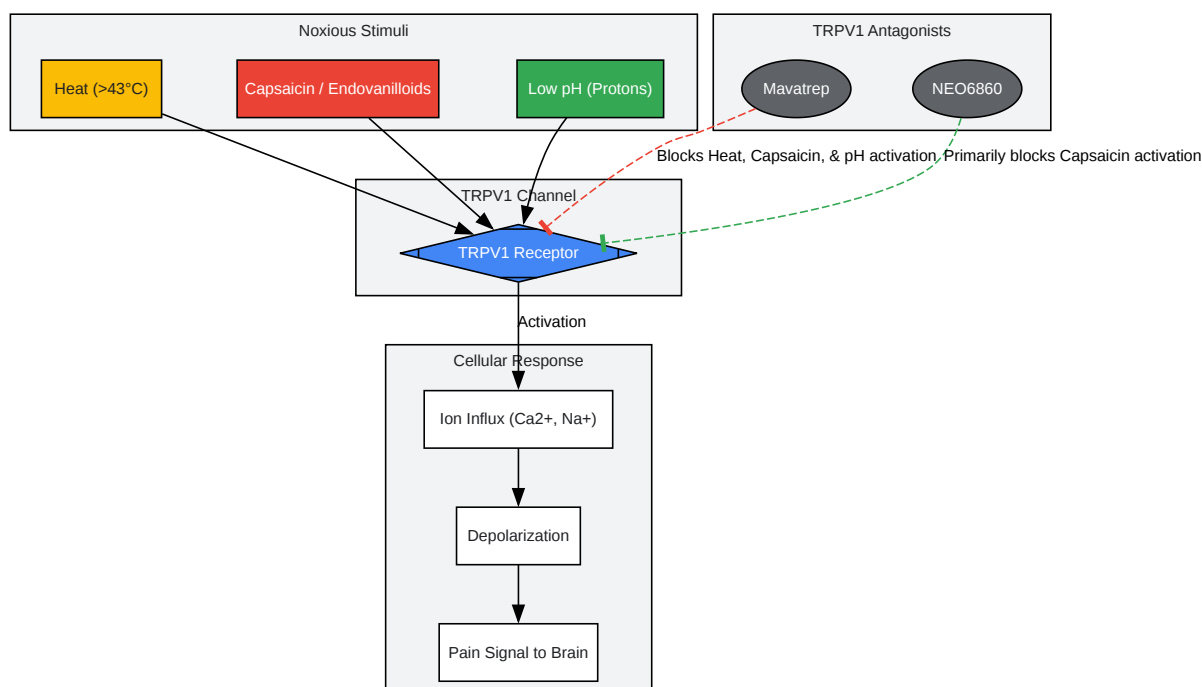
NEO6860: Phase II Proof-of-Concept Trial in Osteoarthritis Knee Pain

- **Study Design:** A randomized, double-blinded, placebo-controlled, 3-period crossover Phase II study.
- **Participants:** 54 patients with Kellgren-Lawrence stage I, II, or III osteoarthritis of the knee. Inclusion criteria included an NRS score of ≥ 4 after a staircase test and a WOMAC pain subscale score of ≥ 6 .
- **Treatment Arms:**
 - NEO6860 (500 mg twice a day for 1 day).
 - Naproxen.
 - Placebo.
- **Procedure:** Each patient received each of the three treatments in a random sequence over three periods.
- **Primary Efficacy Endpoint:** The primary outcome was the reduction in pain intensity (PI) on an 11-point NRS after a staircase test, measured 8 hours after the first dose. The staircase

test involved the patient stepping up and down an 8-inch platform 24 times.

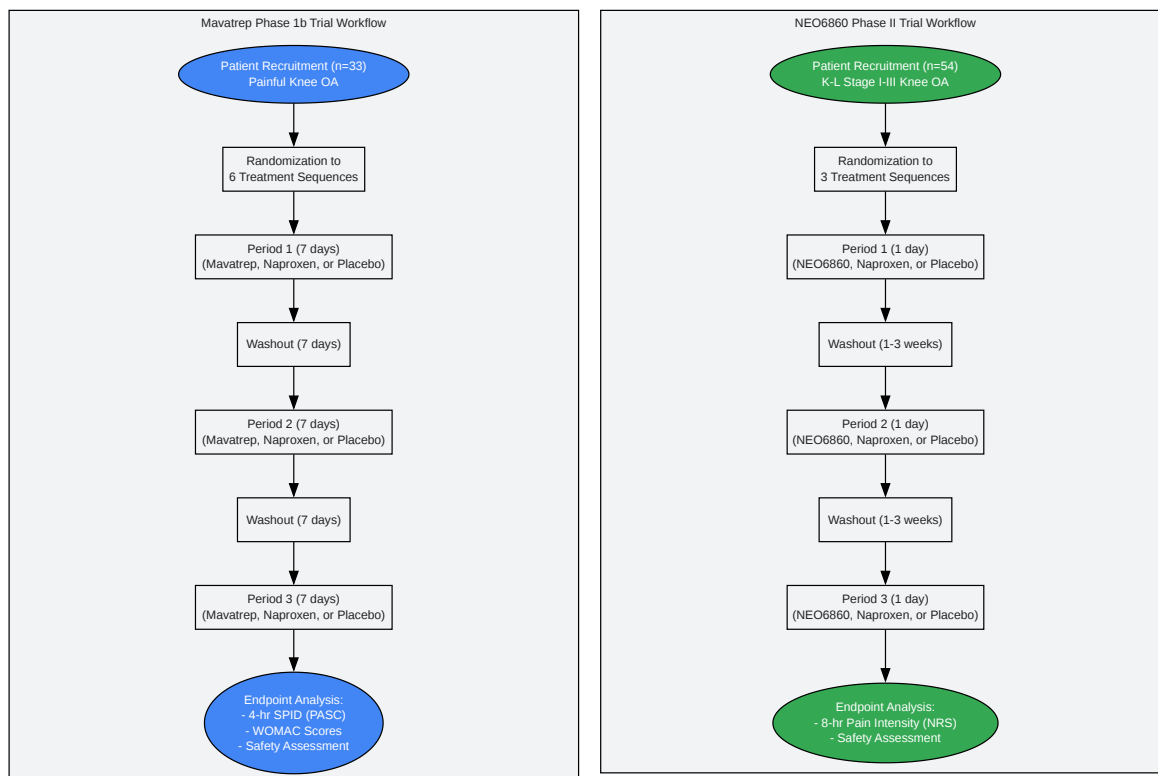
- Data Analysis: A mixed ANCOVA Model was used, controlling for Period, Sequence, and Treatment as fixed effects and baseline by period as a covariate.
- Safety Assessments: Recording of all adverse events, with specific monitoring for changes in body temperature and heat pain perception.

Mandatory Visualization



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Figure 1: Mechanism of Action of **Mavatrep** and NEO6860 on the TRPV1 Signaling Pathway.



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Figure 2: Comparative Experimental Workflows of Key Clinical Trials.

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